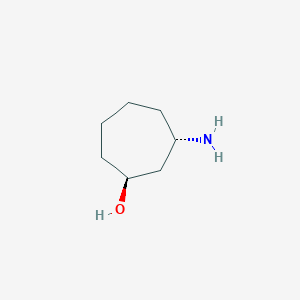(1S,3S)-3-Amino-cycloheptanol
CAS No.:
Cat. No.: VC13756161
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (1S,3S)-3-aminocycloheptan-1-ol |
| Standard InChI | InChI=1S/C7H15NO/c8-6-3-1-2-4-7(9)5-6/h6-7,9H,1-5,8H2/t6-,7-/m0/s1 |
| Standard InChI Key | GXQWZLUWOXOEHQ-BQBZGAKWSA-N |
| Isomeric SMILES | C1CC[C@@H](C[C@H](C1)N)O |
| SMILES | C1CCC(CC(C1)N)O |
| Canonical SMILES | C1CCC(CC(C1)N)O |
Introduction
Key Findings
(1S,3S)-3-Amino-cycloheptanol is a chiral amino alcohol featuring a seven-membered cycloheptane ring with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 3-positions, respectively. While direct literature on this compound remains sparse, its structural analogs—such as (1S,3S)-3-aminocyclohexanol (CAS: 721884-81-7) and (1R,3S)-3-aminocyclopentanol hydrochloride—provide critical insights into its synthesis, physicochemical properties, and applications . This report synthesizes data from patents, chemical databases, and reaction methodologies to construct a comprehensive profile of (1S,3S)-3-amino-cycloheptanol, emphasizing stereochemical control, synthetic adaptability, and industrial relevance.
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure comprises a cycloheptane backbone with stereogenic centers at C1 and C3, yielding the (1S,3S) configuration. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.19 g/mol. The seven-membered ring introduces unique conformational dynamics compared to smaller cycloalkanes, influencing reactivity and physical properties.
Stereochemical Considerations
Chiral resolution remains a critical challenge in synthesizing enantiopure (1S,3S)-3-amino-cycloheptanol. Enzymatic methods, such as lipase-catalyzed kinetic resolutions, have proven effective for analogous compounds. For instance, the use of Lipase PS "Amano" SD enabled >97% enantiomeric excess (ee) in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride . Similar strategies could be adapted for the cycloheptanol derivative, though ring size may impact enzyme-substrate interactions.
Synthetic Pathways and Methodological Adaptations
Retrosynthetic Analysis
Hypothetical routes to (1S,3S)-3-amino-cycloheptanol may derive from adaptations of cyclopentanol and cyclohexanol syntheses:
-
Cycloheptene Oxide Precursor: Epoxidation of cycloheptene followed by regioselective ring-opening with ammonia.
-
Enzymatic Resolution: Kinetic resolution of racemic intermediates using lipases or esterases.
-
Asymmetric Hydrogenation: Catalytic hydrogenation of ketone precursors with chiral catalysts.
Stepwise Synthesis Proposal
The following pathway integrates elements from patent CN112574046A and cyclohexanol methodologies :
Step 1: Hetero-Diels-Alder Reaction
Cycloheptadiene undergoes a hetero-Diels-Alder reaction with tert-butyl nitrosyl carbonate under CuCl₂/2-ethyl-2-oxazoline catalysis to form a bicyclic nitroso adduct.
Step 2: Reductive Amination
Selective reduction of the nitroso group using Zn/AcOH yields cis-3-amino-cycloheptanol intermediates.
Step 3: Enzymatic Resolution
Lipase-mediated acetylation (e.g., Lipozyme 40086) resolves racemic mixtures, achieving >95% ee for the (1S,3S) enantiomer .
Step 4: Hydrogenation and Deprotection
-
Pd/C-catalyzed hydrogenation saturates double bonds.
-
LiOH/MeOH deprotects acetyl groups, yielding the free amino alcohol.
Physicochemical Properties (Theoretical)
Predicted properties for (1S,3S)-3-amino-cycloheptanol, extrapolated from cyclohexanol and cyclopentanol analogs :
| Property | Value (Predicted) | Basis for Estimation |
|---|---|---|
| Molecular Weight | 127.19 g/mol | C₇H₁₃NO stoichiometry |
| Boiling Point | 215–220 °C | Cyclohexanol analog (+14 °C) |
| Density (20 °C) | 1.12 ± 0.05 g/cm³ | Ring-size-dependent adjustment |
| Water Solubility | ~300 g/L | Reduced vs. cyclopentanol |
| LogP | -0.65 | Hydrophilicity from -NH₂/-OH |
Industrial and Pharmaceutical Relevance
Intermediate in Drug Synthesis
Chiral amino alcohols are pivotal in antiviral and antibacterial agents. For example, (1R,3S)-3-aminocyclopentanol hydrochloride is a key intermediate in bictegravir, an HIV integrase inhibitor . The cycloheptanol derivative may serve analogous roles in macrocyclic drugs, leveraging its larger ring for enhanced target binding.
Challenges in Scale-Up
-
Ring Strain: Larger rings (e.g., cycloheptane) exhibit higher conformational flexibility, complicating stereochemical control during synthesis.
-
Catalyst Efficiency: Enzymatic resolutions may require optimization for bulkier substrates.
Future Directions and Research Gaps
Methodological Innovations
-
Flow Chemistry: Continuous-flow systems could enhance yield in hydrogenation and enzymatic steps.
-
Computational Modeling: DFT studies to predict lipase-substrate interactions for cycloheptanol derivatives.
Application Exploration
-
Macrocyclic Antibiotics: Testing cycloheptanol-based intermediates in vancomycin analogs.
-
Asymmetric Catalysis: Employing (1S,3S)-3-amino-cycloheptanol as a chiral ligand in transition-metal catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume